molecular formula C8H14O3S B1399768 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester CAS No. 1151713-51-7

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

Cat. No.: B1399768
CAS No.: 1151713-51-7
M. Wt: 190.26 g/mol
InChI Key: HBIAHXSWNHKUNY-UHFFFAOYSA-N
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Description

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is an organic compound with the molecular formula C8H14O3S. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropionic acid ethyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester typically involves the esterification of 2-methylpropionic acid with ethanol in the presence of a catalyst, followed by the introduction of the acetylsulfanyl group. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes:

    Raw Materials: 2-methylpropionic acid, ethanol, acetyl chloride, and a suitable catalyst

    Reaction Conditions: Controlled temperature and pressure to ensure high purity and yield

Chemical Reactions Analysis

Types of Reactions

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the acetylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted esters

Scientific Research Applications

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular proteins and enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-2-methylpropionic acid ethyl ester
  • 2-Methyl-1-hydroxypropane-2-thiol
  • Tetramethyl-3,4-dithia-adipic acid diethyl ester

Uniqueness

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-acetylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIAHXSWNHKUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151713-51-7
Record name ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl α-bromoisobutyrate (62 g, 0.32 mol) in DMF (500 mL) at room temperature is added potassium thioacetate (72 g, 0.63 mol). The reaction is stirred for 16 h and then concentrated under reduced pressure. The residue is diluted with a 2M aqueous HCl solution (500 mL) and extracted with ethyl acetate (3×500 mL). The organic fractions are combined, washed with brine (300 mL), dried over MgSO4, filtered and concentrated under reduced pressure. Purification by chromatography on silica eluting with heptanes/DCM provides 44 g of 2-acetylsulfanyl-2-methyl-propionic acid ethyl ester. Yield: 73%; m/z 191 [M+H]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.18-1.30 (3H, m), 1.57 (6H, s), 2.27 (3H, s), 4.19 (2H, q, J=7.16 Hz)
Quantity
62 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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